Fluorotrimethylsilylketeneethyltrimethylsilylacetal
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Overview
Description
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is a chemical compound with the molecular formula C₁₀H₂₃FO₂Si₂ and a molecular weight of 250.46 g/mol . It is typically found as a clear liquid and is known for its high purity, often exceeding 95% . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves several steps. One common method includes the reaction of fluorotrimethylsilylketene with ethyl trimethylsilyl acetal under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture and heat sensitivity . Industrial production methods often involve the use of specialized equipment to maintain the required conditions and ensure high purity of the final product .
Chemical Reactions Analysis
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use this compound in studies involving biochemical pathways and molecular interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate compounds that further react to form the final products .
Comparison with Similar Compounds
Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal can be compared with similar compounds such as:
Trimethylsilylketene Ethyl Trimethylsilyl Acetal: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluorotrimethylsilylketene Methyl Trimethylsilyl Acetal: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
The uniqueness of Fluorotrimethylsilylketene Ethyl Trimethylsilyl Acetal lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .
Properties
Molecular Formula |
C10H23FO2Si2 |
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Molecular Weight |
250.46 g/mol |
IUPAC Name |
[(E)-1-ethoxy-2-fluoro-2-trimethylsilylethenoxy]-trimethylsilane |
InChI |
InChI=1S/C10H23FO2Si2/c1-8-12-10(13-15(5,6)7)9(11)14(2,3)4/h8H2,1-7H3/b10-9+ |
InChI Key |
WECXVMSWEVCFKZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCO/C(=C(/F)\[Si](C)(C)C)/O[Si](C)(C)C |
Canonical SMILES |
CCOC(=C(F)[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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